![molecular formula C14H11FN2O4S B2902149 N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline CAS No. 321433-82-3](/img/structure/B2902149.png)
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline
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Description
Molecular Structure Analysis
The molecular structure of “N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline” can be inferred from its name. It likely contains a benzene ring (from the “benzenesulfonyl” part), a nitro group (NO2, from the “nitroethenyl” part), and a fluorine atom attached to an aniline group .Mechanism of Action
Target of Action
The specific targets would depend on the exact biological context and the presence of other interacting molecules .
Mode of Action
Aniline derivatives are known to undergo various chemical reactions, such as the hinsberg test . In this test, an amine reacts with benzenesulfonyl chloride. . This suggests that the compound might interact with its targets through similar mechanisms, leading to changes in the targets’ structure or function.
Biochemical Pathways
Aniline derivatives can participate in various biochemical reactions and pathways, depending on their specific targets and the biological context .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on various factors, including its chemical structure, the route of administration, and the individual’s physiological condition .
Result of Action
Based on its structural similarity to other aniline derivatives, it might cause changes in the structure or function of its targets, leading to various downstream effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other interacting molecules . .
properties
IUPAC Name |
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O4S/c15-11-6-8-12(9-7-11)16-10-14(17(18)19)22(20,21)13-4-2-1-3-5-13/h1-10,16H/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGGZFXBNVIMCV-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)F)/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline |
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